molecular formula C25H20ClN3O3S B2906550 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide CAS No. 894556-58-2

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B2906550
CAS No.: 894556-58-2
M. Wt: 477.96
InChI Key: MERZWVFSPBOYFD-UHFFFAOYSA-N
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Description

The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide (hereafter referred to as the "target compound") belongs to the spiro[indoline-thiazolidinone] acetamide family. Its structure features a spiro junction between an indoline-2-one and a thiazolidin-4-one ring, with a 3-chlorophenyl substituent at the 3'-position of the thiazolidinone and an m-tolyl (meta-methylphenyl) group on the acetamide nitrogen.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c1-16-6-4-8-18(12-16)27-22(30)14-28-21-11-3-2-10-20(21)25(24(28)32)29(23(31)15-33-25)19-9-5-7-17(26)13-19/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERZWVFSPBOYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common approach includes the formation of the spiro[indoline-3,2’-thiazolidin] core through a cyclization reaction. This is followed by the introduction of the 3-chlorophenyl and m-tolyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be more easily scaled up compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: Due to its potential biological activity, it could be investigated as a lead compound for the development of new drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(m-tolyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and thereby affecting biochemical pathways. The exact pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a core spiro[indoline-3,2'-thiazolidin]-2,4'-dione scaffold with several analogs. Key variations lie in the substituents on the thiazolidinone ring (R1) and the acetamide nitrogen (R2), which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name R1 (Thiazolidinone) R2 (Acetamide) Molecular Formula Molecular Weight Key Features/Activities
Target Compound 3-Chlorophenyl m-Tolyl C₂₆H₂₁ClN₃O₃S ~487.9* Enhanced lipophilicity
2-(3'-(4-Fluorophenyl)-...-N-(4-methylbenzyl)acetamide 4-Fluorophenyl 4-Methylbenzyl C₂₇H₂₄FN₃O₃S 489.6 Potential improved bioavailability due to fluorine's electronegativity
2-(3'-(3,4-Dimethylphenyl)-...-N-(m-tolyl)acetamide 3,4-Dimethylphenyl m-Tolyl C₂₇H₂₅N₃O₃S 471.6 Increased steric bulk; possible metabolic stability
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide Benzo[d]thiazol-2-ylthio - - - Demonstrated anti-inflammatory (IC₅₀ = 12.4 μM) and antibacterial (MIC = 8 μg/mL) activities

*Calculated based on molecular formula.

Physicochemical Properties

  • Hydrogen bonding: The thiazolidinone and acetamide carbonyl groups enable hydrogen bonding, critical for target binding.

Structural Rigidity and Conformational Effects

The spiro architecture imposes conformational constraints, favoring pre-organized binding to biological targets. Compared to non-spiro acetamides (e.g., ), this rigidity may enhance selectivity and reduce off-target effects .

Biological Activity

The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide is a member of a class of spirocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula: C26H22ClN3O3S
  • Molecular Weight: 492.0 g/mol
  • CAS Number: 893786-50-0

The compound features a unique spirocyclic structure that combines indoline and thiazolidine moieties. This structural configuration is thought to contribute significantly to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study conducted by synthesized various thiazolidinone derivatives, revealing that some exhibited potent cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Anticancer Efficacy

A specific study on related compounds indicated that modifications in the thiazolidine ring could enhance cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most active compounds showed IC50 values in the low micromolar range (e.g., <10 µM) against these cell lines .

Antibacterial Activity

The compound's antibacterial activity has also been investigated. In vitro studies have shown that it exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. It was effective against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis, which is critical for bacterial and fungal growth.
  • Disruption of Membrane Integrity: The presence of chlorophenyl and thiazolidine groups may enhance membrane permeability, leading to cell lysis in susceptible organisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the thiazolidine moiety can significantly affect biological activity. For instance:

  • Substitutions on the chlorophenyl group have been linked to increased potency against certain cancer cell lines.
  • The presence of electron-withdrawing groups enhances antibacterial activity by stabilizing reactive intermediates during metabolic processes .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves:

  • Step 1 : Formation of the spiro[indoline-thiazolidin] core via cyclization reactions, often using thiourea derivatives and α-keto acids under acidic conditions .
  • Step 2 : Introduction of the 3-chlorophenyl group via nucleophilic substitution or coupling reactions .
  • Step 3 : Acetamide functionalization through amidation of the intermediate carboxylic acid with m-toluidine . Characterization : Intermediates are validated using NMR (e.g., 1H^1H, 13C^{13}C), IR (to confirm carbonyl groups at ~1700 cm1^{-1}), and Mass Spectrometry (to verify molecular ion peaks) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H^1H-NMR : Assigns protons in the spirocyclic core (e.g., singlet for the indoline NH at δ 10–12 ppm) and aromatic substituents .
  • 13C^{13}C-NMR : Identifies carbonyl carbons (dioxo groups at ~180 ppm) and sp3^3-hybridized carbons in the thiazolidine ring .
  • HPLC : Quantifies purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Catalyst Screening : Use organocatalysts (e.g., DMAP) to accelerate amidation steps .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance reaction efficiency .
  • Automated Purification : Employ flash chromatography or preparative HPLC to isolate high-purity batches .

Q. How should researchers address contradictions in reported biological activity data?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., same cell lines, serum-free media) to eliminate variability .
  • Structural Analogs : Test derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate substituent-specific effects .
  • Bioavailability Factors : Measure metabolic stability (e.g., microsomal assays) to distinguish intrinsic activity from pharmacokinetic limitations .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Simulate binding to targets like EGFR or Bcl-2 using AutoDock Vina, focusing on hydrogen bonding with the dioxo-thiazolidine moiety .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide analog design .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates .

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